molecular formula C7H6BrN3 B1145929 6-Bromo-5-methylimidazo[1,2-A]pyrazine CAS No. 1330750-56-5

6-Bromo-5-methylimidazo[1,2-A]pyrazine

Cat. No. B1145929
CAS RN: 1330750-56-5
M. Wt: 212.05
InChI Key: KGAOBYKDDNHGLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazopyrazine derivatives, including 6-Bromo-5-methylimidazo[1,2-A]pyrazine, typically involves the condensation of α-halogenocarbonyl compounds with aminopyrazines. These reactions can result in various compounds due to competitive reactions or reagent isomerization. For example, 5-bromoimidazo[1,2-alpha]pyrazines have been synthesized demonstrating in vitro and in vivo activities, indicating the versatility of this synthetic approach (Sablayrolles et al., 1984).

Molecular Structure Analysis

The molecular structure of imidazopyrazines can be complex, with various substituents influencing the overall properties of the compound. For instance, the synthesis and crystal structure analysis of related dihydroimidazopyrazolones provide insights into the molecular arrangement and potential reactivity of such compounds. The formation of the imidazopyrazine ring system involves internal condensation, elimination, and aromatization steps, highlighting the intricate nature of these molecules (Guirado et al., 2020).

Chemical Reactions and Properties

Imidazopyrazines, including this compound, undergo various chemical reactions that define their chemical properties. For example, the Groebke–Blackburn–Bienaymé multicomponent reaction is an efficient method for preparing 3-aminoimidazo[1,2-a]pyrazines, showcasing the reactivity and versatility of the imidazopyrazine scaffold in synthesizing complex molecules with potential biological activities (Baenziger et al., 2017).

Scientific Research Applications

Organic Synthesis and Catalysis

Pyrazine derivatives, including 6-Bromo-5-methylimidazo[1,2-A]pyrazine, may find applications in organic synthesis and catalysis due to their versatility as synthetic intermediates. Heterocyclic N-oxide derivatives, which share structural similarities with pyrazine derivatives, have been highlighted for their utility in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis (Li et al., 2019). These compounds' potential in organic synthesis and catalysis underscores the wide-ranging applications that this compound could offer in these areas.

Drug Discovery and Development

Pyrazine derivatives have been extensively explored for their pharmacological properties, with numerous derivatives found to possess diverse biological activities. This includes antimicrobial, anticancer, anti-inflammatory, and antiviral effects among others. The review by Ferreira and Kaiser (2012) provides a comprehensive overview of pyrazine derivatives patented for potential active compounds, indicating the significant interest and potential of these compounds in drug discovery and development (Ferreira & Kaiser, 2012). Such insights suggest that this compound could also be of interest in the exploration of new therapeutic agents.

Optoelectronic Materials

In addition to applications in organic synthesis and drug discovery, heterocyclic compounds like pyrazine derivatives have been investigated for their use in optoelectronic materials. This includes applications in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the functional versatility of these compounds beyond the pharmaceutical domain. The review by Lipunova et al. (2018) discusses the applications of quinazoline and pyrimidine derivatives in optoelectronics, suggesting potential parallels for the application of pyrazine derivatives, including this compound, in similar fields (Lipunova et al., 2018).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H301-H311-H331 . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAOBYKDDNHGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC2=NC=CN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857136
Record name 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330750-56-5
Record name 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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